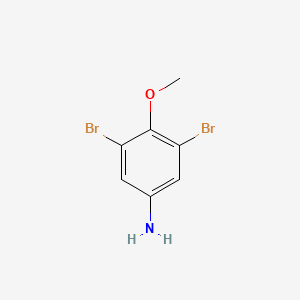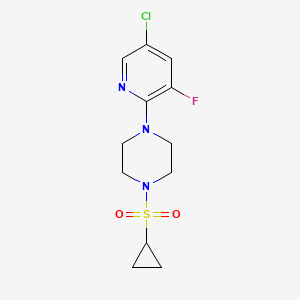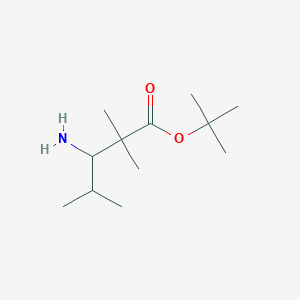![molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1797160-11-2](/img/structure/B2578262.png)
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It belongs to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has been identified as a potential inhibitor of BRD4, a protein that plays a key role in the regulation of gene transcription .
Synthesis Analysis
The synthesis of this compound involves multistep reactions from commercially available 2, 4-dimethoxyaniline . The amino group of 2, 4-dimethoxyaniline is protected with acetic anhydride to give a compound, which could be converted to another compound via a Friedel-Crafts reaction in the presence of a Lewis acid of AlCl3 .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]isoxazol core with sulfonamides . The isoxazole ring in the structure imparts different activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Friedel-Crafts reaction . The reactions lead to the construction of the isoxazole ring, which is a valuable fragment in the synthesis of this compound .Scientific Research Applications
Antitumor Activities
Several studies have demonstrated the antitumor potential of compounds structurally related to N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide. For instance, derivatives of benzothiazole sulfonamides have been investigated for their cytotoxic activities against various tumor cell lines. These compounds exhibit considerable anticancer activity due to their ability to interfere with cellular processes such as tubulin polymerization, which is crucial for cell division. The introduction of different heterocyclic rings into the benzothiazole sulfonamide structure has been found to enhance the antitumor activity of these compounds (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015; M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Antimicrobial Activity
Compounds with structures related to this compound have also been investigated for their antimicrobial properties. N-substituted benzimidazoles, for example, have shown potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating their potential as novel agents for treating bacterial infections (S. Chaudhari et al., 2020).
Enzyme Inhibition
The enzyme inhibitory activity of sulfonamide derivatives, including those similar to this compound, has been extensively studied. These compounds have been found to inhibit various enzymes such as carbonic anhydrases and acetylcholinesterase, which are important for physiological processes like respiration and neurotransmission. This inhibition suggests potential therapeutic applications in conditions like glaucoma, epilepsy, and Alzheimer's disease (K. Kucukoglu et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD4 . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
This compound interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. BRD4 is known to promote the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 . Therefore, the displacement of BRD4 from chromatin can lead to the downregulation of these oncogenes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of BRD4’s transcriptional activity, leading to the downregulation of key oncogenes . This can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Properties
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSYQSAGWLNMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578185.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2578190.png)
![1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2578191.png)
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)


![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2578196.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2578199.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2578200.png)
